3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole ring, a dimethoxybenzenesulfonyl group, and an oxadiazole ring, which contribute to its distinct chemical properties.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxole ring.
Introduction of the Dimethoxybenzenesulfonyl Group: This step involves the sulfonylation of a dimethoxybenzene derivative using sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide derivative with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-2-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole
- 3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-thiadiazole
Uniqueness
3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its benzodioxole ring provides stability, while the oxadiazole ring offers reactivity, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S/c1-23-12-4-6-14(24-2)16(8-12)28(21,22)9-17-19-18(20-27-17)11-3-5-13-15(7-11)26-10-25-13/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYXSPDASBQACT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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